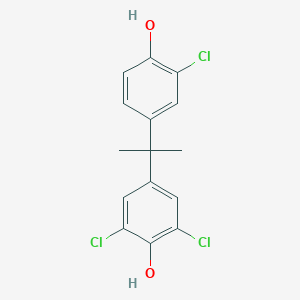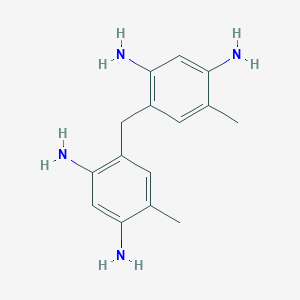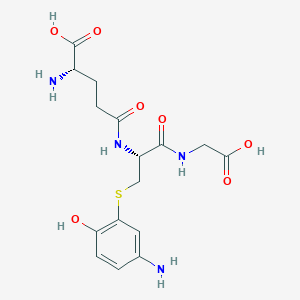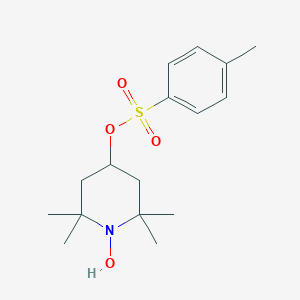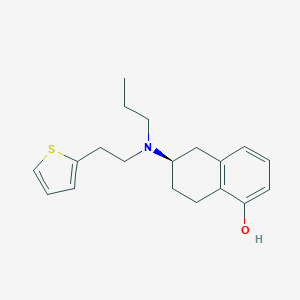
ent-Rotigotin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-0923 has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Rotigotine, also known as “Racemic N 0437”, “1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-”, or “(Rac)-Rotigotine”, is a non-ergoline dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . These receptors play a crucial role in transmitting signals in the brain and are involved in many neurological processes, including motor control and mood regulation .
Mode of Action
Rotigotine works by mimicking the neurotransmitter dopamine, activating dopamine receptors in the body . This activation can compensate for the lack of dopamine seen in conditions like Parkinson’s disease, thereby alleviating symptoms .
Biochemical Pathways
It is known that dopamine plays a significant role in the basal ganglia’s motor areas, notably the caudate nucleus/putamen regions . By acting as a dopamine agonist, Rotigotine may enhance dopaminergic transmission in these areas, potentially improving motor control .
Pharmacokinetics
Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration avoids the first-pass effect after oral administration and enables continuous drug administration over 24 hours . The transdermal patch provides a slow and constant supply of the drug .
Result of Action
The activation of dopamine receptors by Rotigotine can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease . Additionally, Rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression .
Action Environment
The efficacy and stability of Rotigotine can be influenced by various environmental factors. For instance, the transdermal patch’s effectiveness can be affected by the skin’s condition at the application site. Furthermore, the drug’s stability may be influenced by storage conditions, such as temperature and humidity .
Biochemische Analyse
Biochemical Properties
“ent-Rotigotine” is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . “ent-Rotigotine” also inhibits dopamine uptake and prolactin secretion .
Cellular Effects
“ent-Rotigotine” has been shown to effectively improve motor and overall functioning in clinical trials in patients with early Parkinson’s disease (PD) or advanced PD . It variously improved some non-motor symptoms of PD, in particular sleep disturbances .
Molecular Mechanism
“ent-Rotigotine” works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .
Temporal Effects in Laboratory Settings
“ent-Rotigotine” has been shown to have a constant in vivo absorption after a minor time lag (2-3 h) in healthy subjects . On days 27 and 30 of a multiple-dose study in patients with Parkinson’s disease, absorption was constant during patch-on periods and resembled zero-order kinetics .
Metabolic Pathways
“ent-Rotigotine” is subject to a pronounced metabolism through several pathways, including various CYP enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .
Transport and Distribution
“ent-Rotigotine” is administered once daily via a transdermal patch that delivers the drug over a 24-h period . This allows for a slow and constant supply of the drug over the course of 24 hours .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-0923 involves several steps, starting from the appropriate naphthalene derivativeThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of N-0923 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-0923 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions can affect the double bonds within the compound.
Substitution: Substitution reactions can occur at the aromatic ring, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pramipexol: Ein weiterer nicht-ergoliner Dopaminagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Ropinirol: Ein Dopaminagonist mit ähnlichen Anwendungen bei der Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms.
Apomorphin: Ein Dopaminagonist, der zur Akutbehandlung von „Off“-Episoden bei der Parkinson-Krankheit eingesetzt wird.
Einzigartigkeit
N-0923 ist einzigartig aufgrund seiner hohen Affinität zum Dopamin-D3-Rezeptor und seiner Fähigkeit, über ein transdermales Pflaster verabreicht zu werden, wodurch eine kontinuierliche Wirkstoffabgabe über 24 Stunden erfolgt. Diese Verabreichungsmethode verbessert die Patientencompliance und gewährleistet stabile Plasmaspiegel des Arzneimittels .
Eigenschaften
CAS-Nummer |
112835-48-0 |
|---|---|
Molekularformel |
C19H25NOS |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
KFQYTPMOWPVWEJ-MRXNPFEDSA-N |
SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |
Isomerische SMILES |
CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O |
Kanonische SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |
Synonyme |
(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol (+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol 1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)- 2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin N 0437 N 0437, (+-)-isomer N 0437, (-)-isomer N 0437, (R)-isomer N 0437, hydrochloride, (R)-isomer N 0437, hydrochloride, (S)-isomer N 0923 N 0924 N-0437 N-0923 N-0924 Neupro racemic N-0437 rotigotine rotigotine (+-)-form Rotigotine CDS rotigotine, (+)- rotigotine, (+--)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)



